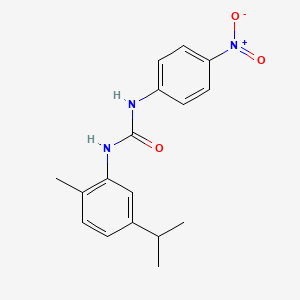
1-(2-Methyl-5-propan-2-ylphenyl)-3-(4-nitrophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-5-propan-2-ylphenyl)-3-(4-nitrophenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a substituted phenyl group and a nitrophenyl group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-5-propan-2-ylphenyl)-3-(4-nitrophenyl)urea typically involves the reaction of 2-Methyl-5-propan-2-ylphenyl isocyanate with 4-nitroaniline. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-5-propan-2-ylphenyl)-3-(4-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-5-propan-2-ylphenyl)-3-(4-nitrophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrophenyl group may play a role in its activity by participating in redox reactions or forming reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methylphenyl)-3-(4-nitrophenyl)urea: Lacks the propan-2-yl group, which may affect its chemical properties and reactivity.
1-(2-Methyl-5-propan-2-ylphenyl)-3-phenylurea: Lacks the nitrophenyl group, which may influence its biological activity.
1-(2-Methyl-5-propan-2-ylphenyl)-3-(4-chlorophenyl)urea: Contains a chlorophenyl group instead of a nitrophenyl group, which may alter its reactivity and applications.
Uniqueness
1-(2-Methyl-5-propan-2-ylphenyl)-3-(4-nitrophenyl)urea is unique due to the presence of both the propan-2-yl and nitrophenyl groups, which may impart distinct chemical and biological properties
Properties
CAS No. |
6343-35-7 |
|---|---|
Molecular Formula |
C17H19N3O3 |
Molecular Weight |
313.35 g/mol |
IUPAC Name |
1-(2-methyl-5-propan-2-ylphenyl)-3-(4-nitrophenyl)urea |
InChI |
InChI=1S/C17H19N3O3/c1-11(2)13-5-4-12(3)16(10-13)19-17(21)18-14-6-8-15(9-7-14)20(22)23/h4-11H,1-3H3,(H2,18,19,21) |
InChI Key |
MWOGFXQEYSUZBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



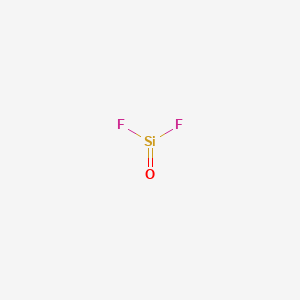
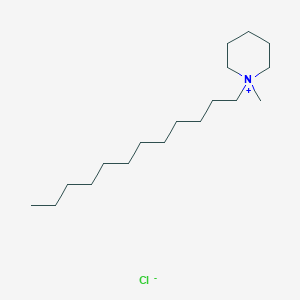
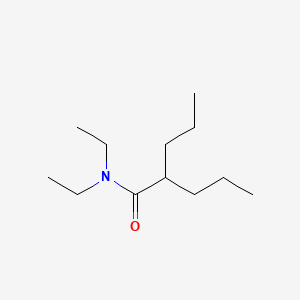
![(3As,5as,6s,8as,8bs)-6-acetyl-3a,5a-dimethyl-3a,5,5a,6,7,8,8a,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B14719498.png)
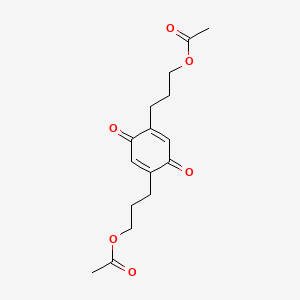
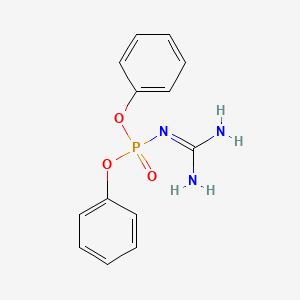
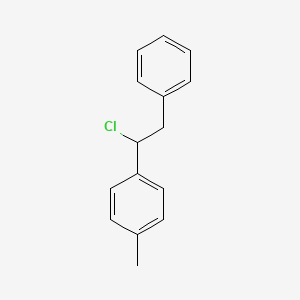
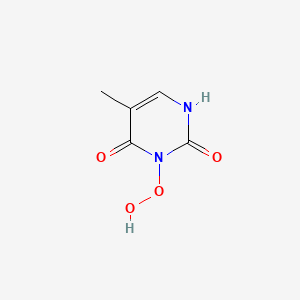
![2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione](/img/structure/B14719542.png)
![ethyl N-[5,6-diamino-4-[(4-sulfamoylphenyl)methylamino]-2-pyridyl]carbamate](/img/structure/B14719546.png)
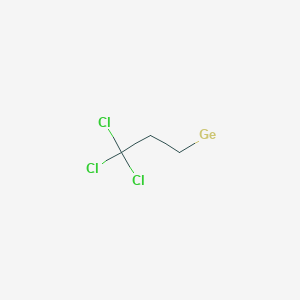
-lambda~4~-sulfanylidene}benzenesulfonamide](/img/structure/B14719556.png)

